benzyl N-[(E)-2-phenylethenyl]carbamate
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Overview
Description
Benzyl N-[(E)-2-phenylethenyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound features a benzyl group, a phenylethenyl group, and a carbamate functional group, making it a versatile intermediate in various chemical reactions.
Mechanism of Action
- Benzyl carbamate can be viewed as the ester of carbamic acid and benzyl alcohol . However, it is produced from benzyl chloroformate with ammonia.
- In the context of peptide synthesis, benzyl carbamate serves as a protected form of ammonia. It plays a crucial role in the formation of primary amines .
- After N-alkylation, the C6H5CH2OC(O)~NH~2~ group (benzyl carbamate) can be selectively removed using Lewis acids .
- The protecting group is introduced by reacting benzyl chloroformate with the target amine. This forms the benzyl carbamate, which can be later removed under controlled conditions .
- The downstream effects involve the successful assembly of peptides, which are essential for various biological processes .
- However, its moderate solubility in water and solubility in organic solvents suggest that it can be effectively used in peptide synthesis .
- This amine can then participate in subsequent reactions, leading to the formation of complex peptides .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl N-[(E)-2-phenylethenyl]carbamate can be synthesized through several methods:
Amination (Carboxylation) or Rearrangement: This method involves the coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, with a focus on optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(E)-2-phenylethenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: The benzyl and phenylethenyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of this compound oxides.
Reduction: Formation of benzyl N-[(E)-2-phenylethenyl]amine.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Benzyl N-[(E)-2-phenylethenyl]carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar structure but lacks the phenylethenyl group.
Phenylethyl carbamate: Similar structure but lacks the benzyl group.
N-[(E)-2-phenylethenyl]carbamate: Similar structure but lacks the benzyl group.
Uniqueness
Benzyl N-[(E)-2-phenylethenyl]carbamate is unique due to the presence of both benzyl and phenylethenyl groups, which provide distinct chemical properties and reactivity compared to other carbamates. This makes it a valuable intermediate in organic synthesis and various applications.
Properties
IUPAC Name |
benzyl N-[(E)-2-phenylethenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-16(19-13-15-9-5-2-6-10-15)17-12-11-14-7-3-1-4-8-14/h1-12H,13H2,(H,17,18)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AECSLLNPNDUEAV-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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